Acacetin-8-C-neohesperidoside is a flavonoid glycoside derived from acacetin, which itself is a 4′-O-methylated flavone of apigenin. This compound is characterized by the presence of a neohesperidoside moiety attached at the 8-position of the acacetin structure. Acacetin and its derivatives are widely distributed in various plant species, particularly within the Asteraceae and Lamiaceae families, such as Artemisia and Origanum. The compound has garnered attention due to its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Acacetin-8-C-neohesperidoside can be isolated from several plant sources, particularly citrus fruits and other plants known for their flavonoid content. The extraction of this compound typically involves advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Acacetin-8-C-neohesperidoside belongs to the class of flavonoids, specifically categorized as a flavone glycoside. Flavonoids are polyphenolic compounds known for their diverse biological activities and health benefits. This compound is classified based on its structural features that include a flavone backbone and a glycosidic linkage to a sugar moiety.
The synthesis of acacetin-8-C-neohesperidoside can be achieved through several methods:
The chemical synthesis often employs reagents such as sulfuric acid for catalyzing glycosylation reactions. The reaction conditions (temperature, time, and solvent) are critical for achieving high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds .
The molecular formula of acacetin-8-C-neohesperidoside is , with a molecular weight of approximately 578.53 g/mol. The structure consists of a flavone core with hydroxyl groups and a neohesperidoside sugar unit.
Acacetin-8-C-neohesperidoside undergoes various chemical reactions typical of flavonoids:
The stability of acacetin-8-C-neohesperidoside in different pH environments influences its reactivity. Analytical methods such as high-performance thin-layer chromatography (HPTLC) can be employed to monitor these reactions .
The pharmacological effects of acacetin-8-C-neohesperidoside are primarily attributed to its ability to modulate various biological pathways:
Research indicates that acacetin derivatives exhibit significant inhibition of tumor growth in various cancer models, showcasing their potential as therapeutic agents.
Acacetin-8-C-neohesperidoside has several applications in scientific research:
Acacetin-8-C-neohesperidoside (also termed margaritene) is a specialized flavonoid predominantly restricted to the Fortunella genus (kumquats), with trace occurrences in hybrid Citrus taxa. Phylogenetic studies indicate its biosynthesis emerged after the evolutionary divergence of Fortunella from core Citrus lineages ~6–8 million years ago. This divergence coincided with the development of unique metabolic pathways favoring C-glycosylated flavonoids over the O-glycosylated forms dominant in ancestral Citrus species like oranges (C. sinensis) or mandarins (C. reticulata) [1] [4]. Notably, kumquats (F. margarita, F. japonica, F. crassifolia) accumulate acacetin-8-C-neohesperidoside at concentrations up to 372 mg/100 g dry peel weight, contrasting sharply with its absence or minimal presence in non-hybrid Citrus fruits [5] [6]. This chemotaxonomic distinction underscores Fortunella's adaptation toward C-glycoside production, potentially as a biochemical defense mechanism or environmental adaptation.
The biosynthesis of acacetin-8-C-neohesperidoside involves a sequential, compartmentalized pathway:
Table 1: Key Enzymes in Acacetin-8-C-neohesperidoside Biosynthesis
| Enzyme | EC Number | Function | Substrate Specificity |
|---|---|---|---|
| Flavone synthase II (FNSII) | 1.14.11.22 | Converts flavanones to flavones | Naringenin, apigenin precursors |
| O-Methyltransferase | 2.1.1.– | Methylates apigenin at 4′-OH | Apigenin, luteolin |
| C-Glycosyltransferase (CGT) | 2.4.1.– | Attaches glucose to C-8 of acacetin | UDP-glucose, flavone aglycones |
| UDP-rhamnosyltransferase | 2.4.1.– | Adds rhamnose to glucose at C-2″ position | UDP-rhamnose, C-/O-glucosides |
Genes encoding the glycosyltransferases responsible for acacetin-8-C-neohesperidoside synthesis reside in multigene families clustered in plant genomes. In Fortunella crassifolia, transcriptomic analyses identified 195 putative UDP-glycosyltransferases (UGTs), with phylogenetic clustering revealing Group B and Group L UGTs as primary candidates for flavonoid C-glycosylation [3] [6]. These UGTs feature a conserved PSPG (Plant Secondary Product Glycosyltransferase) motif spanning 44 amino acids near the C-terminus, essential for binding the UDP-sugar donor. Key regulatory elements include:
Acacetin-8-C-neohesperidoside accumulates preferentially in the flavedo (outer peel) of kumquat fruits, with concentrations 3–10 times higher than in the pulp or juice sacs. Environmental and developmental factors critically modulate its distribution:
Table 2: Tissue-Specific Accumulation in Kumquat (F. margarita) [5] [6]
| Tissue | Acacetin-8-C-neohesperidoside (mg/100 g DW) | Total Flavonoids (mg/g DW) | Key Co-Occurring Metabolites |
|---|---|---|---|
| Peel (Immature) | 372 ± 10 | 2990 ± 111 | 3′,5′-di-C-glucosylphloretin, fortunellin |
| Peel (Mature) | 179 ± 6 | 1768 ± 44 | Poncirin, rhoifolin |
| Pulp | 12.4 ± 0.8 | 387 ± 21 | Hesperidin, narirutin |
| Seeds | Trace (<0.1) | 89 ± 7 | Limonoids, fatty acids |
Developmental Regulation:
Table 3: Factors Influencing Accumulation in Fortunella spp. [4] [5] [6]
| Factor | Effect on Concentration | Proposed Mechanism |
|---|---|---|
| Fruit Maturity (Immature → Mature) | ↓ 52% | Dilution, reduced biosynthesis gene expression |
| Light Exposure (High vs. Low) | ↑ 35% | UV induction of phenylpropanoid genes |
| Postharvest Heat Treatment | ↑ 20% | Inactivation of degrading enzymes |
| Cold Storage (4°C, 30 days) | ↓ 18% | Slow enzymatic degradation |
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